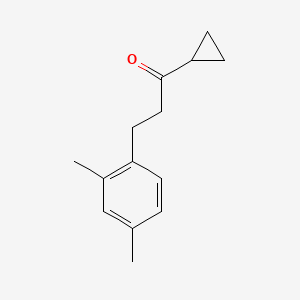

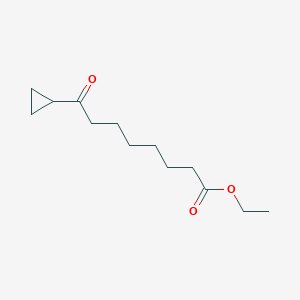

Ethyl 8-cyclopropyl-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-cyclopropyl-8-oxooctanoate is a compound that can be inferred to have a structure related to 8-membered ring systems, as seen in the studies of similar compounds. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the structural and conformational analysis of related compounds. For instance, the conformational equilibria of 8-alkyl substituted cycloocta[de]naphthalenes have been explored, which may share some structural similarities with Ethyl 8-cyclopropyl-8-oxooctanoate .

Synthesis Analysis

The synthesis of related compounds involves the manipulation of 8-membered rings and the introduction of various substituents. For example, the synthesis of 8-ethoxy-4-cyclooctenyltellurium trichloride involves a solvolytic substitution reaction in ethanol, which could be relevant to the synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate . The regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols from ketone oximes suggests that similar strategies could be employed for the synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate, possibly through cyclization reactions or radical intermediates .

Molecular Structure Analysis

The molecular structure of Ethyl 8-cyclopropyl-8-oxooctanoate can be speculated to involve an 8-membered ring, similar to the structures studied in the provided papers. The conformational equilibria of 8-alkyl substituted cycloocta[de]naphthalenes indicate that such rings can adopt axial-boat and equatorial-boat conformations, which could also be relevant to the conformational dynamics of Ethyl 8-cyclopropyl-8-oxooctanoate . The X-ray structure determination of 8-ethoxy-4-cyclooctenyltellurium trichloride provides a precedent for the analysis of the molecular structure of Ethyl 8-cyclopropyl-8-oxooctanoate, which may also crystallize in a similar fashion .

Chemical Reactions Analysis

The chemical reactivity of Ethyl 8-cyclopropyl-8-oxooctanoate can be inferred from the reactions of structurally related compounds. The formation of 8-ethoxy-4-cyclooctenyltellurium trichloride from a β-chloroalkyltellurium compound suggests that Ethyl 8-cyclopropyl-8-oxooctanoate could undergo similar substitution reactions . Additionally, the cyclization of ketone oximes to form quinolin-8-ols and tetrahydroquinolin-8-ols indicates that Ethyl 8-cyclopropyl-8-oxooctanoate might participate in cyclization reactions or be synthesized through radical intermediates .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 8-cyclopropyl-8-oxooctanoate are not directly reported in the provided papers, the properties of similar compounds can provide some insights. The conformational preferences of 8-alkyl substituted cycloocta[de]naphthalenes, as well as their free-energy differences, suggest that Ethyl 8-cyclopropyl-8-oxooctanoate may have specific conformational isomers with distinct stability . The solvolytic reactions and crystalline structure of 8-ethoxy-4-cyclooctenyltellurium trichloride provide information on solubility and crystallography that could be extrapolated to Ethyl 8-cyclopropyl-8-oxooctanoate .

Applications De Recherche Scientifique

Antibacterial Activity

Research conducted on compounds related to Ethyl 8-cyclopropyl-8-oxooctanoate, such as those involving cyclopropane derivatives, has demonstrated moderate antibacterial activity against a range of bacterial species. This finding suggests potential applications in developing new antibacterial agents (Abu-Sheaib et al., 2008).

Synthesis of Fluorescent Dyes

Compounds structurally similar to Ethyl 8-cyclopropyl-8-oxooctanoate have been synthesized and shown to be potential fluorescent dyes for use in liquid crystal displays. This application highlights the role of such compounds in the development of materials for electronic displays (Bojinov & Grabchev, 2003).

Enzyme Inhibition

Derivatives of Ethyl 8-cyclopropyl-8-oxooctanoate have been found to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are significant in various physiological processes, and inhibitors can be useful in treating diseases such as Alzheimer's, Parkinson's, and other conditions (Boztaş et al., 2019).

Evaluation of Fatty Acid Metabolism

In medical research, specific derivatives of Ethyl 8-cyclopropyl-8-oxooctanoate have been synthesized for evaluating medium chain fatty acid metabolism in the liver. Such compounds could provide insights into liver function and the metabolic processing of fatty acids (Lee et al., 2004).

Chemical Synthesis and Catalysis

The chemical synthesis involving Ethyl 8-cyclopropyl-8-oxooctanoate and its derivatives has broadened the understanding of cyclopropanation reactions, demonstrating efficient methods in organic synthesis and catalysis. These findings are crucial for the development of new synthetic routes and catalysts in chemical manufacturing (Wurz & Charette, 2002).

Propriétés

IUPAC Name |

ethyl 8-cyclopropyl-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)8-6-4-3-5-7-12(14)11-9-10-11/h11H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLTUUKSOKLFNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645663 |

Source

|

| Record name | Ethyl 8-cyclopropyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyclopropyl-8-oxooctanoate | |

CAS RN |

898776-36-8 |

Source

|

| Record name | Ethyl η-oxocyclopropaneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyclopropyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.